molecular formula C3H6FN B11925176 (1S,2S)-2-Fluorocyclopropanamine

(1S,2S)-2-Fluorocyclopropanamine

Katalognummer: B11925176
Molekulargewicht: 75.08 g/mol
InChI-Schlüssel: TUKJTSUSKQOYCD-HRFVKAFMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,2S)-2-Fluorocyclopropanamine is a chiral amine with a fluorine atom attached to a cyclopropane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-2-Fluorocyclopropanamine typically involves the cyclopropanation of suitable precursors followed by fluorination and amination steps

Industrial Production Methods: Industrial production of this compound may involve scalable processes such as continuous flow chemistry, which allows for the efficient and controlled synthesis of the compound. The use of chiral catalysts and reagents ensures the enantioselectivity of the product, which is crucial for its applications in medicinal chemistry.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or imines.

    Reduction: The compound can be reduced to form various derivatives, including secondary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopropane ring or the amine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce secondary amines.

Wissenschaftliche Forschungsanwendungen

Chemistry: (1S,2S)-2-Fluorocyclopropanamine is used as a building block in the synthesis of complex organic molecules

Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its chiral nature makes it a valuable tool for investigating stereospecific processes.

Medicine: The compound has potential applications in medicinal chemistry as a precursor for the synthesis of drugs targeting specific enzymes or receptors. Its fluorinated structure can enhance the metabolic stability and bioavailability of pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for the development of advanced materials with specific functionalities.

Wirkmechanismus

The mechanism of action of (1S,2S)-2-Fluorocyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions. The cyclopropane ring provides rigidity to the molecule, which can influence its binding conformation and activity.

Vergleich Mit ähnlichen Verbindungen

  • (1S,2S)-2-Aminocyclopropane
  • (1S,2S)-2-Chlorocyclopropanamine
  • (1S,2S)-2-Bromocyclopropanamine

Comparison: Compared to its analogs, (1S,2S)-2-Fluorocyclopropanamine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can result in different reactivity and biological activity profiles, making it a valuable compound for specific applications where fluorine’s unique properties are desired.

Eigenschaften

Molekularformel

C3H6FN

Molekulargewicht

75.08 g/mol

IUPAC-Name

(1S,2S)-2-fluorocyclopropan-1-amine

InChI

InChI=1S/C3H6FN/c4-2-1-3(2)5/h2-3H,1,5H2/t2-,3-/m0/s1

InChI-Schlüssel

TUKJTSUSKQOYCD-HRFVKAFMSA-N

Isomerische SMILES

C1[C@@H]([C@H]1F)N

Kanonische SMILES

C1C(C1F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.